1,1-Dichloro-2-nitroethene
Overview
Description
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2 . It is a colorless liquid with a pungent odor . This compound is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .
Synthesis Analysis
The synthesis of 1,1-Dichloro-2-nitroethene involves the reaction of vinylidene chloride with nitric acid and hydrogen chloride . It has also been used in the synthesis of substituted phenols via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl .
Molecular Structure Analysis
The molecular structure of 1,1-Dichloro-2-nitroethene is characterized by the presence of two chlorine atoms and a nitro group attached to a double-bonded carbon atom . The molecular weight of this compound is 141.94 g/mol .
Chemical Reactions Analysis
1,1-Dichloro-2-nitroethene is a reactive intermediate used for the construction of heterocyclic compounds . It has been used in the formation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles by reactions of phenylthioureas . The solvent has a significant influence on the type of product formation .
Physical And Chemical Properties Analysis
1,1-Dichloro-2-nitroethene has a boiling point of 58.5 °C (at a pressure of 12 Torr) and a density of 1.5652 g/cm3 .
Scientific Research Applications
1. Construction of 2-Aryl-1,3,4-oxadiazole Derivatives
- Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of 2-aryl-1,3,4-oxadiazoles, which are important functional molecules in many research fields .
- Methods of Application: A green synthetic method was developed using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This eco-friendly protocol featured high yields, purification simplicity, water-based reaction medium, energy efficiency and no addition of catalysts .
- Results: The method resulted in high yields of 2-aryl-1,3,4-oxadiazoles .
2. In-Water Synthesis of Quinazolinones
- Application Summary: 1,1-Dichloro-2-nitroethene is used in the in-water synthesis of quinazolinones .
3. Synthesis of Cycloxaprid
- Application Summary: 1,1-Dichloro-2-nitroethene is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .
4. Synthesis of Atropaldehyde
- Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of Atropaldehyde .
- Methods of Application: The synthesis involves a series of reactions starting with 1,1-dichloro-2-phenylcyclopropane, which is then converted to Atropaldehyde diethyl acetal through a reflux process with sodium hydroxide and ethanol. The acetal is then converted to Atropaldehyde through a reaction with formic acid .
4. Synthesis of Atropaldehyde
- Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of Atropaldehyde .
- Methods of Application: The synthesis involves a series of reactions starting with 1,1-dichloro-2-phenylcyclopropane, which is then converted to Atropaldehyde diethyl acetal through a reflux process with sodium hydroxide and ethanol. The acetal is then converted to Atropaldehyde through a reaction with formic acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1-dichloro-2-nitroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
Record name | 1,1-dichloro-2-nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2-nitroethene | |
CAS RN |
6061-04-7 | |
Record name | 1,1-dichloro-2-nitroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloro-2-nitroethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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